Product packaging for 3-[4-(Boc-amino)phenoxy]azetidine(Cat. No.:)

3-[4-(Boc-amino)phenoxy]azetidine

Cat. No.: B13025619
M. Wt: 264.32 g/mol
InChI Key: JWZVYMQCCBCGLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Four-Membered Nitrogen Heterocycles as Molecular Scaffolds

Four-membered nitrogen heterocycles, particularly azetidines, represent a critical class of organic compounds in the realm of molecular design. google.comorgsyn.org Their importance stems from a unique combination of ring strain and chemical stability, which makes them reactive yet manageable synthetic intermediates. google.com Unlike their three-membered counterparts, aziridines, azetidines exhibit greater stability, yet the inherent strain in the four-membered ring provides a driving force for a variety of ring-opening and functionalization reactions. google.com This controlled reactivity allows chemists to introduce specific functional groups with a high degree of stereochemical and regiochemical control.

The compact and rigid nature of the azetidine (B1206935) ring serves as an excellent scaffold for constraining the conformation of appended substituents. nih.gov This feature is highly desirable in drug discovery, as it can lead to enhanced binding affinity and selectivity for biological targets by reducing the entropic penalty upon binding. nih.gov Consequently, these small rings are increasingly utilized as building blocks to create molecules with defined three-dimensional shapes, influencing properties such as solubility, lipophilicity, and metabolic stability.

Azetidine as a Privileged Structural Motif in Advanced Molecular Design

The azetidine ring is now widely recognized as a "privileged scaffold" in medicinal chemistry. nih.gov This term denotes a molecular framework that is capable of providing ligands for more than one type of biological receptor or enzyme by judicious functionalization. The prevalence of the azetidine motif in a number of approved drugs and clinical candidates underscores its value in the development of new therapeutic agents. researchgate.netresearchgate.net For instance, azetidine-containing compounds have shown a broad spectrum of pharmacological activities, including antibacterial, antiviral, anti-inflammatory, and anticancer properties. nih.govnih.gov

The ability to introduce diverse substituents at various positions of the azetidine ring allows for the fine-tuning of a molecule's biological activity and pharmacokinetic profile. The nitrogen atom within the ring can be readily functionalized, and the carbon atoms can be substituted to project chemical groups into specific vectors of three-dimensional space. This versatility makes azetidines attractive bioisosteres for other cyclic systems, such as piperidines or pyrrolidines, offering a different spatial arrangement of functional groups.

Overview of Research Trajectories for Functionalized Azetidine Derivatives, including 3-[4-(Boc-amino)phenoxy]azetidine and Analogous Structures

Research into functionalized azetidine derivatives is a burgeoning field, with significant efforts directed towards the development of novel synthetic methodologies and the exploration of their potential applications. A key intermediate in this area is This compound . The Boc (tert-butoxycarbonyl) protecting group on the aniline (B41778) nitrogen allows for controlled chemical transformations.

The synthesis of such derivatives often involves the reaction of a suitably protected 3-hydroxyazetidine with a substituted phenol (B47542) under conditions that promote ether formation. Alternatively, the displacement of a leaving group at the 3-position of the azetidine ring with a substituted phenoxide is a common strategy. researchgate.net While specific, detailed research findings on the direct biological applications of this compound are not extensively published in peer-reviewed literature, its structure suggests its utility as a versatile building block in the synthesis of more complex molecules. The primary amino group, once deprotected, serves as a key handle for introducing further diversity through acylation, alkylation, or other amine-related chemistries.

Analogous structures, where the azetidine ring is linked to various aromatic systems, have been investigated for a range of biological activities. For example, quinazoline (B50416) derivatives bearing azetidine moieties have been explored as potent and selective PI3Kδ inhibitors for the treatment of hematological malignancies. Furthermore, other functionalized azetidines have been shown to possess antiviral and antibacterial properties. nih.gov The synthesis of various 3-substituted azetidines is a topic of ongoing research, with patent literature describing the preparation of 3-amino-azetidine derivatives as precursors to a wide array of biologically active compounds. nih.gov

The general synthetic approach to related carbamate-protected phenylamine derivatives often involves the condensation of an amino-functionalized precursor with a suitable carboxylic acid or the reduction of a nitro-aromatic compound followed by protection of the resulting amine. These strategies highlight the modular nature of synthesizing such building blocks, allowing for the systematic exploration of the chemical space around the azetidine-phenoxy core.

Below are the basic properties of the subject compound:

PropertyValue
Compound Name This compound
CAS Number 218944-77-5
Molecular Formula C₁₄H₂₀N₂O₃
Molecular Weight 264.32 g/mol

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H20N2O3 B13025619 3-[4-(Boc-amino)phenoxy]azetidine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H20N2O3

Molecular Weight

264.32 g/mol

IUPAC Name

tert-butyl N-[4-(azetidin-3-yloxy)phenyl]carbamate

InChI

InChI=1S/C14H20N2O3/c1-14(2,3)19-13(17)16-10-4-6-11(7-5-10)18-12-8-15-9-12/h4-7,12,15H,8-9H2,1-3H3,(H,16,17)

InChI Key

JWZVYMQCCBCGLA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)OC2CNC2

Origin of Product

United States

Advanced Synthetic Methodologies for Azetidine Scaffolds

Strategies for Azetidine (B1206935) Ring Construction

The formation of the azetidine ring can be broadly categorized into two main approaches: intramolecular cyclization and cycloaddition reactions. ub.bwmagtech.com.cn These strategies provide access to a diverse range of substituted azetidines, which are valuable building blocks in medicinal chemistry and materials science. ub.bwnih.govnih.gov

Intramolecular Cyclization Approaches

Intramolecular cyclization is a powerful and frequently employed strategy for constructing the azetidine ring. This approach involves the formation of a carbon-nitrogen bond within a single molecule, leading to the desired four-membered ring system.

A cornerstone of azetidine synthesis is the intramolecular SN2 reaction. nih.govfrontiersin.org This method typically involves a γ-amino halide or a γ-amino alcohol derivative with a suitable leaving group. The nitrogen atom acts as a nucleophile, displacing the leaving group at the γ-position to forge the azetidine ring. nih.govfrontiersin.org The success of this reaction is often dependent on the nature of the leaving group, with tosylates, mesylates, and halides being commonly used. rsc.orgnih.govfrontiersin.org

For instance, the synthesis of functionalized azetidines can be achieved through the base-mediated intramolecular cyclization of a precursor containing a nitrile and a leaving group. acs.org This approach, however, can sometimes lead to a mixture of diastereomers. acs.org Another example involves the cyclization of N-trityl-2-amino-4-bromobutanoate to form an azetidine ring. researchgate.net

Starting Material TypeLeaving GroupKey Features
γ-amino halideHalogen (Br, Cl)Direct cyclization, often base-mediated. acs.org
γ-amino alcohol derivativeTosylate, MesylateGood leaving groups, allowing for efficient ring closure. nih.govfrontiersin.org
N-trityl-2-amino-4-bromobutanoateBromideExample of a specific substrate for intramolecular SN2 cyclization. researchgate.net

The intramolecular aminolysis of epoxy amines presents an alternative and effective route to azetidines. nih.govfrontiersin.orgnih.govelsevierpure.com This reaction involves the nucleophilic attack of an amine on an epoxide ring within the same molecule. The regioselectivity of the epoxide ring-opening is a critical factor in determining the success of the reaction.

Recent advancements have shown that Lewis acids, such as lanthanum(III) trifluoromethanesulfonate (B1224126) (La(OTf)3), can catalyze the intramolecular regioselective aminolysis of cis-3,4-epoxy amines to afford azetidines in high yields. nih.govfrontiersin.orgnih.govelsevierpure.com This method is notable for its tolerance of various functional groups, including those that are acid-sensitive or Lewis basic. nih.govfrontiersin.orgnih.govelsevierpure.com The catalyst promotes a C3-selective aminolysis, leading to the desired azetidine product. nih.govfrontiersin.org This contrasts with the corresponding reaction of trans-3,4-epoxy amines, which can lead to the formation of pyrrolidines. nih.govfrontiersin.org

CatalystSubstrateKey Features
La(OTf)3cis-3,4-epoxy aminesHigh regioselectivity for C3-attack, affording azetidines. Tolerates a wide range of functional groups. nih.govfrontiersin.orgnih.govelsevierpure.com

The intramolecular aminolysis of 3,4-epoxy sulfonamides and the transannular aminolysis of 3,4-epoxy amines are related strategies that have also been employed for azetidine synthesis. frontiersin.orgresearchgate.net

The direct cyclization of amino alcohols is a highly desirable method for azetidine synthesis as it avoids the pre-functionalization of the hydroxyl group. organic-chemistry.org Recent methods have focused on the activation of the hydroxyl group in situ to facilitate the intramolecular nucleophilic substitution.

One such strategy involves a three-step sequence starting from β-amino alcohols to produce N-aryl-2-cyanoazetidines. organic-chemistry.org This sequence includes a copper-catalyzed N-arylation, N-cyanomethylation, and a one-pot mesylation followed by base-induced ring closure. organic-chemistry.org This method provides access to azetidines with a predictable substitution pattern and diastereoselectivity. organic-chemistry.org The synthesis of enantiopure beta-amino alcohols with an azetidine core has also been reported, highlighting the importance of this structural motif. mdpi.com Furthermore, a set of azetidinic amino acids has been synthesized from β-amino alcohols via a key anionic 4-exo-tet ring closure. nih.gov

Starting MaterialKey StepsProduct
β-amino alcoholN-arylation, N-cyanomethylation, Mesylation, Base-induced cyclizationN-aryl-2-cyanoazetidine organic-chemistry.org
β-amino alcoholBase-induced azetidine ring closureEnantiopure beta-amino alcohols with an azetidine core mdpi.com
β-amino alcoholAnionic 4-exo-tet ring closureAzetidinic amino acids nih.gov

Cycloaddition Reactions

Cycloaddition reactions offer a convergent and atom-economical approach to the synthesis of azetidine rings. These reactions involve the direct combination of two or more components to form the cyclic product.

The aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is a direct method for synthesizing azetidines. rsc.orgrsc.org However, this reaction has historically been challenging due to competing pathways of the excited imine. rsc.org

Recent breakthroughs have utilized visible-light-mediated triplet energy transfer to overcome these challenges. nih.govspringernature.comresearchgate.net For example, the use of an iridium photocatalyst allows for the [2+2] cycloaddition of 2-isoxazoline-3-carboxylates with a wide range of alkenes, leading to highly functionalized azetidines under mild conditions. nih.govresearchgate.net This method is operationally simple and provides access to azetidine products that can be readily deprotected. nih.gov Another advancement involves matching the frontier molecular orbital energies of acyclic oximes and alkenes to enable visible light-mediated aza Paternò-Büchi reactions. nih.gov This strategy has been successfully applied to the synthesis of epi-penaresidin B. nih.gov

The Norrish-Yang cyclization, another photochemical reaction, can be used to form azetidinols from α-aminoacetophenones. These intermediates can then undergo ring-opening reactions, demonstrating a "build and release" strategy for further functionalization. beilstein-journals.org

Reaction TypeReactantsCatalyst/ConditionsKey Features
Aza Paternò-Büchi2-Isoxazoline-3-carboxylates and AlkenesIridium photocatalyst, visible lightMild conditions, broad scope, access to highly functionalized azetidines. nih.govresearchgate.net
Aza Paternò-BüchiAcyclic Oximes and AlkenesVisible light, triplet energy transferEnabled by matching frontier molecular orbital energies. nih.gov
Norrish-Yang Cyclizationα-AminoacetophenonesLight irradiationForms azetidinol (B8437883) intermediates for further functionalization. beilstein-journals.org
Ketene-Imine Cycloaddition for Azetidin-2-ones

The Staudinger ketene-imine cycloaddition, discovered by Hermann Staudinger in 1907, remains one of the most versatile and widely utilized methods for the synthesis of β-lactams (azetidin-2-ones). wikipedia.orgyoutube.com These cyclic amides are not only crucial components of blockbuster antibiotics like penicillins and cephalosporins but also serve as valuable synthetic intermediates for the preparation of fully saturated azetidines through reduction.

The reaction is a formal [2+2] cycloaddition between a ketene (B1206846) and an imine. wikipedia.org The mechanism is generally accepted to be a two-step process. acs.orgnih.gov It begins with the nucleophilic attack of the imine nitrogen atom on the electrophilic sp-hybridized carbon of the ketene. wikipedia.orgacs.orgorganic-chemistry.org This initial attack forms a zwitterionic intermediate. acs.orgnih.gov The subsequent step involves a conrotatory 4π-electron electrocyclization of the zwitterionic intermediate to form the four-membered β-lactam ring. acs.orgnih.gov

The stereochemical outcome of the Staudinger cycloaddition is a key consideration. The geometry of the imine reactant plays a crucial role, with (E)-imines generally affording cis-β-lactams and (Z)-imines yielding trans-β-lactams. acs.orgnih.gov The electronic properties of the substituents on both the ketene and the imine also influence the stereoselectivity. Electron-donating groups on the ketene and electron-withdrawing groups on the imine tend to favor the formation of cis products by accelerating the ring closure relative to isomerization of the zwitterionic intermediate. organic-chemistry.org

Ketenes are often highly reactive and prone to polymerization, so they are typically generated in situ. Common methods for ketene generation include the dehydrochlorination of acyl chlorides with a tertiary amine or the Wolff rearrangement of α-diazoketones. organic-chemistry.org

Reactant 1 (Imine)Reactant 2 (Ketene Source)Catalyst/ReagentProductStereochemistryRef
N-aryl iminesAcyl chloridesTriethylamineSubstituted β-lactamsMixture of cis/trans wikipedia.org
N-tosyl iminesAcid chloridesChiral amine catalystEnantioenriched β-lactamsHigh ee organic-chemistry.org
IsatiniminesN-aryl-2-oxopyrrolidine-3-carboxylic acidsTsCl, Et3NDispirooxindole-β-lactamsDiastereoselective mdpi.com
Imine-Alkenes Cycloadditions

The direct [2+2] cycloaddition of imines and alkenes, often referred to as an aza Paternò-Büchi reaction, provides a direct pathway to saturated azetidine rings. rsc.org This reaction is typically promoted photochemically. The process involves the excitation of the imine to an excited state, which then undergoes cycloaddition with the alkene. rsc.org

The application of the aza Paternò-Büchi reaction has faced challenges, including competing E/Z isomerization of the imine upon excitation and other undesired photochemical pathways. rsc.org Consequently, many successful examples involve the use of cyclic imines, which are constrained from isomerizing. rsc.org The reaction can proceed through either a singlet or triplet excited state, which can influence the stereochemical outcome. Reactions from the singlet state are often concerted and stereoselective, while those proceeding through a triplet state may involve diradical intermediates, potentially leading to a loss of stereochemistry. rsc.org

Strain-Release Functionalization of 1-Azabicyclobutanes

1-Azabicyclo[1.1.0]butanes (ABBs) are highly strained bicyclic compounds that serve as valuable precursors for the synthesis of 1,3-disubstituted azetidines. rsc.orgacs.orgresearchgate.net The significant ring strain of approximately 65 kcal/mol is the driving force for their reactivity. rsc.org The central C-N bond is particularly weak and susceptible to cleavage by a wide range of nucleophiles and electrophiles, leading to functionalized azetidines in a process known as strain-release functionalization. rsc.orgchemrxiv.orgbris.ac.uk

This methodology allows for the installation of two points of diversity on the azetidine ring. The reaction is initiated by the activation of the ABB, often by protonation or Lewis acid coordination to the nitrogen atom, followed by nucleophilic attack at the C3 position. This cleaves the central C-N bond and generates the 1,3-disubstituted azetidine product. rsc.orgchemrxiv.org A wide variety of nucleophiles, including amines, thiols, alcohols, and organometallic reagents, have been successfully employed in these ring-opening reactions. chemrxiv.orgchemrxiv.org

A notable application of this strategy is the synthesis of azetidine-3-amines, which are important substructures in medicinal chemistry. chemrxiv.org Ring-opening of ABBs with amine nucleophiles provides a direct and efficient route to these valuable building blocks. chemrxiv.org

Reduction of Azetidin-2-ones (β-Lactams)

The reduction of the amide carbonyl group of azetidin-2-ones (β-lactams) is a common and effective method for accessing the corresponding saturated azetidine ring system. acs.org This approach is particularly useful because of the vast number of synthetic methods available for preparing β-lactams, including the Staudinger cycloaddition discussed previously.

Various reducing agents can be employed for this transformation, with the choice of reagent often influencing the yield and selectivity. Common reagents include:

Diborane (B₂H₆): Diborane in tetrahydrofuran (B95107) (THF) is effective for reducing N-substituted β-lactams to azetidines. acs.org

Alanes (e.g., AlH₃): Alane, often generated in situ from lithium aluminum hydride (LiAlH₄) and aluminum chloride (AlCl₃), is a powerful reagent for this reduction and can sometimes provide cleaner reactions and higher yields compared to diborane. acs.org

Lithium Aluminum Hydride (LiAlH₄): While a potent reducing agent, LiAlH₄ can sometimes lead to ring cleavage of the β-lactam, affording γ-amino alcohols, particularly with N-aryl or N-sulfonyl substituted lactams. acs.org

Sodium Borohydride (NaBH₄): In some cases, particularly with specific substitution patterns, NaBH₄ in isopropanol (B130326) has been used for the diastereoselective reduction of C-3 functionalized azetidin-2-ones.

A significant advantage of this method is that the reduction typically proceeds with retention of stereochemistry at the ring carbons. acs.org This allows for the synthesis of stereochemically defined azetidines from enantiopure β-lactam precursors.

β-Lactam SubstrateReducing AgentProductKey FeaturesRef
N-Substituted Azetidin-2-onesDiborane in THFN-Substituted AzetidinesGood yields, retention of stereochemistry. acs.org
N-Substituted Azetidin-2-onesAlane in etherN-Substituted AzetidinesHigh yields, often cleaner than diborane. acs.org
C-3 Functionalized Azetidin-2-onesNaBH₄ in i-PrOHtrans-AzetidinesDiastereoselective reduction.

Aza-Michael Addition Methodologies to Unsaturated Azetidine Derivatives

The aza-Michael addition, or conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound, is a powerful C-N bond-forming reaction. mdpi.comgeorgiasouthern.edu This methodology can be applied to the synthesis of functionalized azetidines, either by an intramolecular cyclization following an initial Michael addition or by the addition of a nitrogen nucleophile to an azetidine ring that already contains a Michael acceptor.

An example of the latter is the reaction of various NH-heterocycles with methyl 2-(N-Boc-azetidin-3-ylidene)acetate. mdpi.com In this approach, the exocyclic double bond of the azetidine derivative acts as a Michael acceptor. The addition of nucleophiles like pyrazole (B372694) or other nitrogen-containing heterocycles, often catalyzed by a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), leads to the formation of 3,3-disubstituted azetidine derivatives. mdpi.com

This method is valuable for creating libraries of complex azetidine-containing compounds, including novel amino acid derivatives, by varying the nitrogen nucleophile. mdpi.com The reaction is generally atom-economical and can be performed under relatively mild conditions. georgiasouthern.edu

Metal-Catalyzed Synthetic Routes (e.g., La(OTf)₃-Catalyzed Reactions, Rhodium-Catalyzed Approaches)

Metal catalysts have enabled a wide array of powerful transformations for the synthesis and functionalization of azetidines.

Lanthanum(III) Triflate (La(OTf)₃)-Catalyzed Reactions

Lanthanide triflates, such as La(OTf)₃, have emerged as effective Lewis acid catalysts for various organic transformations, including the synthesis of azetidines. frontiersin.org A notable example is the La(OTf)₃-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. frontiersin.orgelsevierpure.comnih.gov In this reaction, the Lewis acidic lanthanum catalyst activates the epoxide ring towards nucleophilic attack by the tethered amine. The reaction proceeds with high regioselectivity for the 4-exo-tet cyclization, affording 3-hydroxyazetidines in good yields. frontiersin.org This method is tolerant of various functional groups that might be sensitive to other acidic conditions or that could quench the catalyst. frontiersin.org

Rhodium-Catalyzed Approaches

Rhodium catalysts are particularly versatile and have been employed in several strategies for azetidine synthesis, most notably through C-H activation and annulation reactions. acs.orgorgsyn.orgrsc.orgnih.govyoutube.com For instance, Rh(III)-catalyzed C-H activation has been used to construct complex heterocyclic systems. While direct application to simple azetidine synthesis is less common, the principles of directed C-H functionalization are relevant. In these reactions, a directing group on the substrate coordinates to the rhodium center, positioning it to activate a specific C-H bond for subsequent functionalization. nih.gov

Rhodium catalysts have also been used for the [3+2] annulation of aromatic ketimines with allenes and for the oxygenative [2+2] cycloaddition of terminal alkynes and imines to form β-lactams, which can then be reduced to azetidines. organic-chemistry.orgrsc.org

Organocatalytic Approaches for Azetidine Synthesis

Organocatalysis, which utilizes small organic molecules as catalysts, has become a major pillar of modern synthetic chemistry, offering an alternative to metal-based catalysts. Enantioselective synthesis of azetidines has been achieved using various organocatalytic strategies. rsc.orgnih.gov

A prominent approach is the intramolecular aza-Michael addition catalyzed by chiral organocatalysts. rsc.org Chiral secondary amines, such as diarylprolinol silyl (B83357) ethers, can catalyze the conjugate addition of a nitrogen nucleophile (e.g., a carbamate) to an α,β-unsaturated aldehyde. nih.gov The catalyst activates the aldehyde by forming a transient iminium ion, which enhances its electrophilicity and allows for a highly enantioselective Michael addition. The resulting intermediate can then undergo intramolecular cyclization to form the azetidine ring. This method has been successfully applied to the synthesis of various nitrogen-containing heterocycles. rsc.org

Proline and its derivatives are among the most widely used organocatalysts. nih.govrsc.orgnih.gov While direct proline-catalyzed azetidine synthesis is less common than for larger rings, the principles of enamine and iminium ion catalysis are broadly applicable to the formation of chiral building blocks that can be converted into azetidines.

Synthesis of 3-[4-(Boc-amino)phenoxy]azetidine: A Case Study in Nucleophilic Substitution

The synthesis of the target compound, This compound , is an excellent illustration of a nucleophilic substitution reaction on a pre-formed azetidine ring, a strategy that relies on the prior synthesis of a suitable azetidine electrophile. A plausible and efficient route is the Williamson ether synthesis. This reaction involves the formation of an ether bond by the reaction of an alkoxide with an alkyl halide or sulfonate.

In this specific case, the synthesis would proceed in two main steps:

Formation of the Phenoxide: The phenolic proton of tert-butyl (4-hydroxyphenyl)carbamate is acidic and can be deprotonated by a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to form the corresponding sodium or potassium phenoxide. This phenoxide is a potent nucleophile.

Nucleophilic Substitution: The generated phenoxide then reacts with an N-protected azetidine bearing a good leaving group at the 3-position, such as N-Boc-3-iodoazetidine or N-Boc-3-tosyloxyazetidine . The phenoxide attacks the C3 carbon of the azetidine ring in an S_N2 reaction, displacing the iodide or tosylate leaving group.

The final step would involve the deprotection of the azetidine nitrogen if an N-protected starting material was used and the final product is desired as the free amine.

This synthetic approach highlights how the advanced methodologies for creating the core azetidine ring (e.g., from 1,3-propanediol (B51772) derivatives or reduction of β-lactams) provide the essential building blocks for creating more complex and functionally diverse molecules like This compound .

Ring Contraction and Expansion Rearrangements

Ring contraction and expansion reactions represent powerful strategies for accessing the strained azetidine core from more readily available cyclic precursors.

Ring Contraction: A notable method for ring contraction involves the one-pot nucleophilic addition-ring contraction of α-bromo N-sulfonylpyrrolidinones. organic-chemistry.org This process, typically mediated by a base like potassium carbonate, allows for the incorporation of various nucleophiles, including alcohols and phenols, to yield α-carbonylated N-sulfonylazetidines. organic-chemistry.orggoogle.com The mechanism is proposed to involve an initial nucleophilic addition to the carbonyl group, followed by an intramolecular SN2 cyclization that expels the bromide ion and results in the contraction of the five-membered ring to a four-membered one. rsc.org

Ring Expansion: The expansion of three-membered aziridine (B145994) rings is a common and mechanistically diverse strategy for azetidine synthesis.

One-Carbon Homologation: A simple and efficient method involves reacting N-arenesulfonylaziridines with dimethylsulfoxonium methylide. organic-chemistry.org This reaction proceeds via nucleophilic attack of the ylide on the aziridine ring, followed by ring expansion to furnish 1-arenesulfonylazetidines.

rsc.orgorganic-chemistry.org-Stevens Rearrangement: A biocatalytic approach utilizes engineered cytochrome P450 enzymes to catalyze a highly enantioselective rsc.orgorganic-chemistry.org-Stevens rearrangement. thieme-connect.comresearchgate.net This method facilitates a one-carbon ring expansion of aziridines to produce chiral azetidines with excellent enantioselectivity, overcoming challenges like the competing cheletropic extrusion of ethene. thieme-connect.com

[3+1] Cycloaddition/Rearrangement: Rhodium-bound carbenes can react with strained bicyclic methylene (B1212753) aziridines in a formal [3+1] ring expansion. nih.gov This reaction is believed to proceed through an aziridinium (B1262131) ylide intermediate, which undergoes a ring-opening/ring-closing cascade to yield highly substituted methylene azetidines. nih.gov

Table 1: Comparison of Ring Contraction and Expansion Methodologies for Azetidine Synthesis

Methodology Precursor Reagents/Catalyst Key Features
Ring Contraction α-bromo N-sulfonylpyrrolidinone K₂CO₃, Nucleophile (e.g., ROH, ArOH) One-pot synthesis of α-carbonylated azetidines. organic-chemistry.orggoogle.com
Ring Expansion N-sulfonylaziridine Dimethylsulfoxonium methylide Good yields for 1-arenesulfonylazetidines. organic-chemistry.org
Ring Expansion Aziridine Engineered Cytochrome P450 Biocatalytic, highly enantioselective synthesis of chiral azetidines. thieme-connect.com
Ring Expansion Methylene aziridine Rhodium carbene [3+1] expansion yielding highly substituted methylene azetidines. nih.gov

Miscellaneous Novel Cyclization Pathways

Beyond classical rearrangements, several novel cyclization strategies have emerged, broadening the scope of azetidine synthesis.

Photochemical [2+2] Cycloaddition: The aza Paternò–Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is an efficient route to functionalized azetidines. rsc.orgrsc.org Recent advancements utilize visible light and an iridium photocatalyst to activate 2-isoxazoline-3-carboxylates, which act as oxime precursors, for reaction with various alkenes. rsc.orgacs.org This method is notable for its scalability and ability to incorporate diverse functionalities. acs.orgchemrxiv.org

Catalyzed Intramolecular Aminolysis: Lanthanum(III) trifluoromethanesulfonate (La(OTf)₃) has been shown to catalyze the intramolecular regioselective aminolysis of cis-3,4-epoxy amines. frontiersin.org This reaction proceeds with high yield and tolerates a wide range of functional groups, including those sensitive to acid, providing a direct pathway to 3-hydroxyazetidine derivatives. frontiersin.org

Radical Cyclization: A copper-catalyzed photoinduced radical annulation of aliphatic amines with alkynes provides access to azetidines through a [3+1] radical cascade. nih.gov This method involves the formation of a vinyl radical which undergoes a tandem 1,5-hydrogen atom transfer and a subsequent 4-exo-trig cyclization to form the azetidine ring. nih.gov Another innovative approach is the anti-Baldwin 4-exo-dig radical cyclization of ynamides, which uses a heteroleptic copper complex under visible light to produce azetidines with high regioselectivity.

Stereoselective and Enantioselective Synthesis of Azetidine Derivatives

The synthesis of enantiomerically pure azetidines is crucial for their application in medicinal chemistry. Several strategies have been developed to control the stereochemistry of the azetidine ring.

Biocatalytic Methods: As mentioned previously, engineered enzymes can provide unparalleled stereocontrol. The P411-AzetS enzyme, a variant of cytochrome P450, catalyzes the one-carbon ring expansion of aziridines with near-perfect enantioselectivity (up to 99:1 er). thieme-connect.com

Phase-Transfer Catalysis: The enantioselective synthesis of spirocyclic azetidine oxindoles has been achieved using a novel chiral cation phase-transfer catalyst. This intramolecular C–C bond formation proceeds with high enantiomeric ratios (up to 2:98 er) and provides access to complex three-dimensional scaffolds.

Chiral Auxiliaries and Substrates: The use of chiral starting materials, such as optically pure amino acids, is a well-established method for producing chiral azetidines. For instance, (S)-azetidine-2-carboxylic acid can be synthesized from L-type amino acids or through the resolution of a racemic mixture using a chiral resolving agent like D-α-phenylethylamine. google.comresearchgate.net

Synthesis of Specifically Functionalized Azetidine Building Blocks

Construction of this compound and its Key Intermediates

The target compound, This compound , also known as tert-butyl (4-(azetidin-3-yloxy)phenyl)carbamate, is a valuable building block in medicinal chemistry. Its synthesis typically involves the coupling of two key intermediates: N-Boc-3-hydroxyazetidine and 4-(Boc-amino)phenol .

The most common route is a Williamson ether synthesis or a related coupling reaction, such as the Mitsunobu reaction. In a typical Williamson synthesis, one of the hydroxyl groups is converted to a better leaving group or the other is deprotonated to form a nucleophilic alkoxide. For instance, N-Boc-3-hydroxyazetidine can be reacted with 4-(Boc-amino)phenol in the presence of a base.

Synthesis of Key Intermediates:

N-Boc-3-hydroxyazetidine (tert-Butyl 3-hydroxyazetidine-1-carboxylate): This intermediate is frequently prepared from epichlorohydrin (B41342). google.comchemicalbook.com A common route involves the reaction of epichlorohydrin with benzylamine (B48309) to form 1-benzyl-3-hydroxyazetidine, followed by hydrogenolysis to remove the benzyl (B1604629) group and subsequent protection of the nitrogen with a Boc group using di-tert-butyl dicarbonate (B1257347). google.com Alternative syntheses start from 3-hydroxyazetidine hydrochloride, which is then protected with the Boc group. google.com

4-(Boc-amino)phenol (N-Boc-4-hydroxyaniline): This intermediate is generally synthesized from 4-aminophenol (B1666318). wikipedia.org The amino group of 4-aminophenol is protected by reacting it with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. thermofisher.comfishersci.cachemicalbook.comsigmaaldrich.com

Synthesis of Azetidine-Containing Amino Acid Derivatives

Azetidine-containing amino acids are non-natural amino acids that can impart unique conformational constraints on peptides.

From 3-Azetidinones: A stereoselective synthesis of azetidine-based α-amino acids has been established starting from 1-Boc-3-azetidinones. Asymmetric hydrogenation of unsaturated azetinylcarboxylic acids, derived from the azetidinone, yields the desired saturated amino acids. tandfonline.com

From Methylene Azetidines: Aza-Michael addition of NH-heterocycles to methyl 2-(azetidin-3-ylidene)acetates provides a general route to various 3-substituted azetidine amino acid derivatives. The required ylidene acetate (B1210297) is synthesized from N-Boc-azetidin-3-one via a Horner-Wadsworth-Emmons reaction.

From γ-Butyrolactone: L-Azetidine-2-carboxylic acid, a naturally occurring amino acid, can be synthesized from γ-butyrolactone through a multi-step sequence involving bromination, esterification, cyclization, and resolution. researchgate.net An alternative approach involves the cyclization of 2-bromo-4-aminobutanoic acid hydrochloride under alkaline conditions. google.com

Table 2: Selected Azetidine-Containing Amino Acid Derivatives and Synthetic Precursors

Amino Acid Derivative/Precursor Starting Material Key Reaction Type
Azetidine-based α-amino acids 1-Boc-3-azetidinone Asymmetric Hydrogenation
3-Substituted azetidine amino acids N-Boc-azetidin-3-one Horner-Wadsworth-Emmons / Aza-Michael Addition
(S)-Azetidine-2-carboxylic acid L-amino acid / Racemic mixture Chiral Resolution / Asymmetric Synthesis
Azetidine-3-carboxylic acid 3-Iodoazetidine Cyanation followed by hydrolysis

Preparation of Trifluoromethylated Azetidines

The incorporation of a trifluoromethyl (CF₃) group can significantly enhance the pharmacological properties of a molecule. thieme-connect.com The synthesis of CF₃-azetidines often relies on using trifluoromethylated building blocks.

From CF₃-β-Lactams: 4-(Trifluoromethyl)azetidin-2-ones (CF₃-β-lactams) are versatile precursors. thieme-connect.comthieme-connect.com Selective reduction of the lactam carbonyl group using reagents like monochloroalane (AlH₂Cl) yields the corresponding 2-(trifluoromethyl)azetidines without opening the four-membered ring. thieme-connect.comthieme-connect.com These β-lactams can also be converted into other derivatives, such as 3-alkoxy-2-(trifluoromethyl)azetidines. thieme-connect.com

From Ethyl 4,4,4-trifluoroacetoacetate: A straightforward four-step approach has been developed to synthesize 1-alkyl-2-(trifluoromethyl)azetidines starting from ethyl 4,4,4-trifluoroacetoacetate. The sequence involves imination, hydride reduction, chlorination, and a final base-induced ring closure.

Cascade Cyclization: A cascade trifluoromethylation/cyclization of N-allyl sulfonylynamides has been reported, providing access to azetidine-fused tricyclic compounds in a 4-exo-dig radical cyclization.

Compound Index

Table 3: List of Mentioned Chemical Compounds

Compound Name Other Names
This compound tert-Butyl (4-(azetidin-3-yloxy)phenyl)carbamate
N-Boc-3-hydroxyazetidine tert-Butyl 3-hydroxyazetidine-1-carboxylate
4-(Boc-amino)phenol N-Boc-4-hydroxyaniline
1-Benzyl-3-hydroxyazetidine
3-Hydroxyazetidine hydrochloride
4-Aminophenol
Di-tert-butyl dicarbonate Boc₂O
Epichlorohydrin
(S)-Azetidine-2-carboxylic acid
1-Boc-3-azetidinone tert-Butyl 3-oxoazetidine-1-carboxylate
Methyl 2-(azetidin-3-ylidene)acetate
4-(Trifluoromethyl)azetidin-2-one
Ethyl 4,4,4-trifluoroacetoacetate
Lanthanum(III) trifluoromethanesulfonate La(OTf)₃

Chemical Transformations and Reactivity of Azetidine Systems

Ring-Opening Reactions and Mechanistic Investigations

The relief of ring strain is a powerful thermodynamic driving force for reactions involving the opening of the azetidine (B1206935) ring. researchgate.netresearchgate.net These transformations typically proceed via cleavage of the C-N bonds and can be initiated by various reagents and conditions, leading to the formation of highly functionalized linear amine derivatives. nih.gov

Nucleophilic Ring Opening of Azetidines

Azetidines can undergo nucleophilic ring-opening, particularly after activation of the ring nitrogen. This often involves the formation of an azetidinium ion, for instance, by alkylation of the nitrogen atom. organic-chemistry.org This positively charged intermediate is highly susceptible to nucleophilic attack, leading to ring cleavage. A variety of nucleophiles, including halides, amines, and alkoxides, can be employed to open the ring, yielding stereodefined and functionalized amine products. nih.govorganic-chemistry.org

The regioselectivity of the attack is a critical aspect of these reactions. Studies on substituted azetidinium ions have shown that nucleophiles tend to attack the less sterically hindered carbon atom. organic-chemistry.org For example, in azetidinium ions without a substituent at the C-4 position, nucleophiles preferentially attack this site. Conversely, the presence of a substituent at C-4 can direct the nucleophilic attack to the C-2 position. organic-chemistry.org The precise outcome can be influenced by the nature of the substituents on the ring and the nucleophile used, with computational methods like Density Functional Theory (DFT) proving useful in predicting the regioselectivity. nih.govorganic-chemistry.org

Nucleophile Reaction Conditions Resulting Structure Reference
Azide Anion (N₃⁻)Reaction with azetidinium saltγ-Azido amine organic-chemistry.org
Benzylamine (B48309)Reaction with azetidinium saltγ-Diamino derivative organic-chemistry.org
Acetate (B1210297) AnionReaction with azetidinium saltγ-Amino acetate ester organic-chemistry.org
AlkoxidesReaction with azetidinium saltγ-Amino ether organic-chemistry.org

Strain-Driven Reactivity in Azetidine Functionalization

The inherent ring strain not only facilitates ring-opening reactions but also drives other functionalization pathways. rsc.orgresearchwithrutgers.comresearchgate.net The energy stored in the four-membered ring can be harnessed to promote reactions that might otherwise be unfavorable. researchgate.net For instance, strain-release-driven methodologies have been developed for the synthesis of complex functionalized azetidines from highly strained precursors like azabicyclo[1.1.0]butanes. researchgate.netnih.gov These reactions proceed rapidly, leveraging the release of strain to drive the formation of new bonds and create molecular diversity. nih.gov This principle highlights the unique character of azetidines, which are stable enough for handling but reactive enough to participate in unique synthetic transformations. rsc.orgresearchwithrutgers.com

Functionalization of the Azetidine Scaffold

Beyond ring-opening, the azetidine scaffold can be modified at its carbon and nitrogen atoms to generate a wide array of derivatives. For a molecule like 3-[4-(Boc-amino)phenoxy]azetidine, functionalization can occur at the C-3 position to create analogs or at the nitrogen atoms (both on the azetidine ring and the phenoxy substituent).

C-3 Functionalization of Azetidines

The C-3 position of the azetidine ring is a common site for introducing chemical diversity. One effective strategy involves the lithiation of an N-protected azetidine followed by quenching with an electrophile. For example, N-Boc-3-iodoazetidine can serve as a precursor to a C3-lithiated azetidine intermediate. acs.org This nucleophilic species can then react with a variety of electrophiles to install new functional groups at the C-3 position. acs.orguni-muenchen.de This method provides a versatile route to 3-substituted azetidines that would be otherwise difficult to access.

Electrophile Reagent Example Resulting C-3 Substituent Reference
Carbonyl CompoundsAldehydes, KetonesHydroxyalkyl group nih.gov
DisulfidesDiphenyl disulfideThiophenyl group nih.gov
Alkyl HalidesBenzyl (B1604629) bromideBenzyl group uni-muenchen.de
Silyl (B83357) ChloridesTrimethylsilyl chlorideTrimethylsilyl group nih.gov

N-Functionalization Strategies (e.g., Boc protection and deprotection, introduction of other N-substituents)

The nitrogen atom of the azetidine ring is a key handle for functionalization. In many synthetic sequences, this nitrogen is protected, often with a tert-butyloxycarbonyl (Boc) group. nih.gov The Boc group is stable under many reaction conditions but can be removed when desired to allow for further modification. nih.gov

The deprotection of an N-Boc group can be achieved under various conditions. While strong acids are commonly used, milder and more selective methods have been developed to accommodate sensitive functional groups within the molecule. researchgate.net For the aniline (B41778) nitrogen in this compound, these deprotection strategies would yield the corresponding free amine.

Deprotection Reagent Solvent Conditions Reference
Oxalyl ChlorideMethanolRoom Temperature nih.gov
Boron Trifluoride EtherateDichloromethaneRoom Temperature york.ac.uk
Bismuth(III) TrichlorideAcetonitrile/Water55 °C researchgate.net
Heat (Thermal)Methanol or TFE180-230 °C (in flow) nih.gov

Once the azetidine nitrogen is deprotected (or if it is initially a free -NH- group as in the parent this compound), it can be functionalized with a wide range of substituents. Common reactions include acylation, alkylation, arylation (e.g., via Buchwald-Hartwig coupling), and reductive amination, enabling the introduction of diverse functional groups and the synthesis of compound libraries. uni-muenchen.de

Derivatization Strategies for Chemical Library Synthesis

The functionalization strategies described above are cornerstones for the synthesis of chemical libraries based on the azetidine scaffold. researchgate.net By systematically varying the substituents at different positions, a large number of structurally related compounds can be generated for screening in drug discovery programs. rsc.orgnih.gov

A typical strategy for creating a library from a 3-phenoxyazetidine (B1367254) core might involve:

N-Functionalization: Starting with the free azetidine nitrogen, a diverse set of acids, sulfonyl chlorides, or alkylating agents can be used to create a library of amides, sulfonamides, or tertiary amines.

C-3 Analog Synthesis: By employing methods like C-3 lithiation and electrophile trapping on a suitable precursor, analogs with different groups at the C-3 position can be synthesized. acs.org

Phenoxy Group Modification: The Boc-protected amine on the phenoxy ring can be deprotected and subsequently acylated, alkylated, or used in other coupling reactions to introduce another layer of diversity.

This modular approach, which allows for the "any-stage" installation of different chemical motifs, is highly valuable in medicinal chemistry for exploring structure-activity relationships and optimizing the properties of lead compounds. rsc.org

Applications and Role in Academic Chemical Research

Azetidine (B1206935) Scaffolds in Structure-Activity Relationship (SAR) Studies

The rigid nature of the azetidine ring is highly advantageous for structure-activity relationship (SAR) studies, as it reduces the conformational flexibility of a molecule. acs.org This allows researchers to more accurately determine how specific structural modifications influence biological activity. While specific SAR studies on 3-[4-(Boc-amino)phenoxy]azetidine are not extensively documented in publicly available literature, the core principles can be understood from studies on related azetidine-containing molecules and phenoxy derivatives.

In the development of novel therapeutic agents, the azetidine scaffold serves as a key component for exploring chemical space. For instance, SAR studies on azetidine-containing dipeptides as inhibitors of the human cytomegalovirus (HCMV) have demonstrated that the constrained conformation induced by the azetidine ring is crucial for their antiviral activity. nih.gov Modifications at the N- and C-termini of these dipeptides led to significant changes in potency, highlighting the importance of the scaffold in orienting key pharmacophoric features. nih.gov

Similarly, research on phenoxyacetic acid and phenoxybutyric acid derivatives has shown that systematic modifications of the phenoxy ring and the linker between aromatic systems can dramatically impact biological activity, such as in the development of agonists for the free fatty acid receptor 1 (FFA1) and 5α-reductase inhibitors. nih.govnih.gov The general findings from these related SAR studies are summarized in the table below.

Compound Class Key SAR Findings Therapeutic Target
Azetidine-containing dipeptidesN-terminal benzyloxycarbonyl and an aliphatic C-terminal side-chain are critical for activity. The azetidine-induced γ-turn conformation influences potency. nih.govHuman Cytomegalovirus (HCMV) nih.gov
Phenoxyacetic acid derivativesModifications on the phenoxy ring and optimization of ligand efficiency and lipophilicity led to potent agonists. nih.govFree Fatty Acid Receptor 1 (FFA1) nih.gov
Phenothiazine derivativesAn alkyl bridge of at least three carbons and specific amine side chains are required for potent inhibition. nih.govnih.govProtein Kinase C, Ferroptosis nih.govnih.gov
Azetidine amidesProgression from proline to azetidine linkers led to more potent inhibitors. acs.orgSTAT3 acs.org

Development of Azetidine-Based Chemical Probes and Molecular Tools

The development of chemical probes is essential for understanding complex biological processes. The unique properties of the azetidine scaffold make it an attractive component in the design of such tools.

Azetidine-Based Electrophilic Small Molecules for Covalent Engagement

Covalent inhibitors have gained renewed interest in drug discovery due to their potential for enhanced potency and prolonged duration of action. The design of these molecules involves incorporating a reactive electrophilic group, or "warhead," that forms a covalent bond with a nucleophilic amino acid residue on the target protein.

While this compound itself is not an electrophile, it can be readily functionalized to include a warhead. The Boc-protected amine is a convenient handle for introducing various electrophilic moieties after deprotection. For example, coupling with acryloyl chloride would yield an acrylamide, a common warhead for targeting cysteine residues. The azetidine ring can serve to position the electrophile optimally within the binding site of a target protein.

Stereoprobes for Activity-Based Protein Profiling

Activity-based protein profiling (ABPP) is a powerful chemoproteomic technique that utilizes chemical probes to assess the functional state of enzymes in complex biological systems. Stereoprobes, which are enantiomerically pure or diastereomerically distinct probes, are particularly valuable in ABPP for elucidating the stereochemical preferences of enzyme-ligand interactions.

The synthesis of enantiomerically pure azetidines allows for their use as chiral scaffolds in the development of stereoprobes. By incorporating a reporter tag (e.g., a fluorophore or biotin) and a reactive group onto the azetidine framework, researchers can create tools to label and identify specific enzyme activities in a stereoselective manner. The this compound scaffold, with its defined stereochemistry at the C3 position, is a suitable starting point for the synthesis of such probes.

Azetidine Derivatives in Scaffold Design for Advanced Molecular Recognition

The conformationally restricted nature of the azetidine ring makes it an excellent scaffold for designing molecules with high specificity for their biological targets. nih.gov This rigidity reduces the entropic penalty upon binding, potentially leading to higher affinity.

The 3-phenoxyazetidine (B1367254) motif has been explored in the design of various biologically active compounds. For example, a conformational restriction strategy was used to design analogues of the potent antitumor agent TZT-1027, where a 3-aryl-azetidine moiety replaced the phenylethyl group at the C-terminus. mdpi.com This modification led to compounds with excellent antiproliferative activities. mdpi.com The this compound structure can be seen as a versatile building block for creating such conformationally constrained ligands. The phenoxy group provides a vector for extending the molecule to interact with different subpockets of a binding site, while the azetidine ring ensures a well-defined orientation.

Contributions to Peptidomimetic and Nucleic Acid Chemistry

Azetidine-based amino acids are valuable tools in the field of peptidomimetics, where the goal is to create molecules that mimic the structure and function of peptides but with improved properties such as stability and oral bioavailability. The incorporation of azetidine-2-carboxylic acid, an analogue of proline, into peptide chains induces specific secondary structures, such as γ-turns. nih.gov This can be used to stabilize bioactive conformations and enhance binding to target proteins. nih.gov The this compound scaffold could be envisioned as a building block for novel peptidomimetics where the phenoxy group allows for the introduction of side-chain-like functionality.

While the direct application of this compound in nucleic acid chemistry is not well-documented, the fundamental components of nucleic acids (a phosphate (B84403) group, a pentose (B10789219) sugar, and a nitrogenous base) are held together by covalent and hydrogen bonds to form their iconic structures. The principles of molecular recognition and constrained geometries that make azetidines useful in peptidomimetics could potentially be applied to the design of novel nucleic acid analogues or interacting molecules, although this remains an area for future exploration.

Utilization in Academic Material Science Research (e.g., Polymerization)

The ring strain of azetidines makes them suitable monomers for ring-opening polymerization to produce polyamines. Cationic ring-opening polymerization of azetidine and its N-substituted derivatives has been studied to create polymers with various architectures, including linear and hyperbranched structures. These resulting polyamines have potential applications in areas such as gene delivery and CO2 capture.

While the polymerization of the parent azetidine and simple N-alkyl azetidines is more common, the principles could be extended to more complex monomers like a deprotected form of this compound. The phenoxy group would introduce a bulky side chain that could significantly influence the properties of the resulting polymer, such as its solubility, thermal stability, and self-assembly behavior. The presence of the primary amine (after deprotection) would also offer a site for post-polymerization modification, allowing for the creation of functional materials with tailored properties.

Theoretical and Computational Investigations of Azetidine Chemistry

Quantum Chemical Studies of Azetidine (B1206935) Ring Strain and Conformational Preferences

The azetidine ring, a four-membered nitrogen-containing heterocycle, is characterized by significant ring strain, estimated to be around 25.4 kcal/mol. rsc.org This strain is a defining feature that influences both its reactivity and conformational behavior. rsc.orgrsc.orgresearchgate.net Unlike the planar cyclobutane, the azetidine ring is not flat; it adopts a puckered or bent conformation to alleviate some of the torsional strain.

Molecular Docking and Ligand-Target Interaction Analysis for Azetidine Derivatives

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. rjptonline.org This method is a cornerstone of structure-based drug design, allowing researchers to visualize and analyze how a molecule like an azetidine derivative might interact with a biological target at the atomic level. mdpi.com

In a typical docking study, the three-dimensional structure of the target protein is obtained from sources like the Protein Data Bank. jmpas.com The azetidine derivative is then computationally placed into the protein's binding site in various possible conformations and orientations. A scoring function is used to estimate the binding affinity for each pose, with lower scores generally indicating a more favorable interaction. nih.gov

Studies on various azetidine derivatives have demonstrated their ability to bind to a wide range of biological targets, including enzymes like the epidermal growth factor receptor (EGFR). researchgate.net The analysis of docking results can reveal key interactions, such as:

Hydrogen bonds: Interactions between the azetidine nitrogen or other functional groups and amino acid residues in the binding site. rjptonline.org

Hydrophobic interactions: Interactions between nonpolar regions of the ligand and protein.

Pi-cation interactions: Electrostatic interactions involving aromatic rings. nih.gov

For example, a docking study of novel azetidin-2-one (B1220530) derivatives against the EGFR tyrosine kinase domain identified compounds with high fitness scores, suggesting they form stable complexes within the binding site. researchgate.net This information is critical for understanding the mechanism of action and for designing new derivatives with improved potency.

Beyond simply predicting a binding pose, computational methods are used to thoroughly analyze the characteristics of a protein's binding site to guide the design of new ligands. nih.govmdpi.com Once a potential binding site is identified, often through geometric algorithms that detect pockets on the protein surface, its properties can be characterized in detail. nih.gov

Energetic methods can map the binding site to identify "hot spots" where interactions are most favorable. This involves calculating the interaction energies between a probe (e.g., a water molecule, a methyl group) and the residues lining the pocket. This analysis helps medicinal chemists understand which features of a ligand are most important for binding. For an azetidine derivative, this could mean identifying a specific pocket where the rigid azetidine scaffold can fit snugly or a region where the phenoxy group can form favorable hydrophobic interactions.

This detailed understanding of the binding site allows for the rational design of new molecules. For instance, if analysis reveals an unoccupied pocket near the bound azetidine ligand, a chemist might design a new derivative with an additional functional group to fill that space and form new, affinity-enhancing interactions. mdpi.com This iterative process of binding site analysis, computational design, and synthesis is a powerful strategy in modern drug discovery. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Azetidine Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. wikipedia.orgyoutube.com QSAR models are developed by calculating molecular descriptors for a set of compounds with known activities and then using statistical methods, like multiple linear regression, to build a predictive model. researchgate.netslideshare.net

The model takes the form of an equation: Activity = f(molecular descriptors) + error wikipedia.org

Molecular descriptors are numerical values that encode different aspects of a molecule's structure, such as its physicochemical, topological, or electronic properties. For azetidine derivatives, these descriptors could include:

Thermodynamic descriptors: Total energy, logP (lipophilicity). researchgate.net

Steric descriptors: Molar refractivity, ovality. researchgate.net

Topological parameters: Balaban index (J), molecular connectivity indices. nih.govresearchgate.net

A QSAR study on a series of 1,3,4-thiadiazole-2-yl azetidin-2-ones developed a model to predict their antimicrobial activity. researchgate.net The best model had a high correlation coefficient (r² = 0.8040) and cross-validated correlation coefficient (Q² = 0.6189), indicating good predictive power. researchgate.net The study found that thermodynamic and steric descriptors played an important role in the antimicrobial activity. researchgate.net Similarly, another QSAR study on azetidine-2-carbonitrile (B3153824) derivatives against P. falciparum identified a descriptor related to polarizability as the most influential factor for antimalarial activity. nih.gov

Such models are valuable for predicting the activity of newly designed compounds before they are synthesized, helping to prioritize the most promising candidates and guide lead optimization. slideshare.netnih.gov

QSAR Model Statistical Parameters for Azetidine Derivatives
Study SubjectStatistical ParameterValueSignificance
Antimicrobial Azetidin-2-ones researchgate.netCorrelation Coefficient (r²)0.8040Indicates a good fit of the model to the data.
Cross-validated Q²0.6189Measures the predictive ability of the model.
Antimalarial Azetidine-2-carbonitriles nih.govCorrelation Coefficient (R²)0.9465Indicates a very strong fit of the model to the data.
Cross-validated R² (Q²cv)0.8981Indicates excellent internal predictive power.
External validated R² (R²pred)0.6915Measures the model's ability to predict new data.

Molecular Dynamics Simulations for Azetidine-Containing Systems

While molecular docking provides a static snapshot of a ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. researchgate.net MD simulations provide valuable insights into the stability of binding poses predicted by docking, the flexibility of the ligand and protein, and the role of solvent molecules. mdpi.commdpi.com

In an MD simulation, the forces between atoms are calculated using a force field, and Newton's equations of motion are solved to predict how the atoms will move over a given period, typically nanoseconds to microseconds. For a complex of an azetidine derivative with its target protein, an MD simulation can reveal:

Binding Stability: By monitoring the root-mean-square deviation (RMSD) of the ligand's position over time, researchers can assess whether the initial docked pose is stable. A stable RMSD suggests a stable binding mode. researchgate.net In one study, the RMSD for an azetidine derivative complex was found to be stable within a range of 0.75 Å to 1.5 Å over a 90 ns simulation. researchgate.net

Key Interactions: Simulations can show which hydrogen bonds and other interactions are persistent throughout the simulation, highlighting the most critical interactions for binding.

Conformational Changes: MD can reveal how the protein or ligand changes conformation upon binding, which is not captured by rigid docking methods.

For example, MD simulations were used to validate the docking results of novel azetidin-2-one derivatives as potential EGFR inhibitors, confirming the stability of the predicted interactions. researchgate.netdergipark.org.tr The combination of docking and MD simulation is a powerful approach for gaining a comprehensive understanding of ligand-receptor interactions. researchgate.net

In Silico Prediction of Molecular Properties for Scaffold Optimization

In modern drug discovery, it is crucial to consider a compound's absorption, distribution, metabolism, and excretion (ADME) properties early in the design process. In silico methods are widely used to predict these properties from a molecule's structure, helping to optimize scaffolds and design compounds with better drug-like characteristics. nih.govnih.gov

For azetidine-based scaffolds, several key molecular properties are calculated to assess their potential as drug candidates. These properties are often guided by frameworks like Lipinski's Rule of Five. Commonly calculated descriptors include:

Topological Polar Surface Area (TPSA): An indicator of a molecule's polarity, which correlates with its ability to permeate cell membranes.

Number of Rotatable Bonds: A measure of molecular flexibility, which can impact binding affinity and bioavailability.

Hydrogen Bond Donors/Acceptors: The counts of these groups are critical for solubility and target binding.

Calculated LogP (cLogP): A measure of lipophilicity, which affects absorption, distribution, and metabolism.

Computational tools can rapidly calculate these properties for virtual libraries of azetidine derivatives, allowing chemists to filter out compounds with predicted poor ADME profiles before committing to their synthesis. nih.gov For instance, a study on azetidine-based scaffolds for CNS drug discovery used in silico analysis of properties like TPSA and cLogP to pre-optimize a compound library for blood-brain barrier penetration. nih.gov

Calculated Molecular Properties for Representative Azetidine-Based Scaffolds nih.gov
Compound TypeMolecular Weight (MW)TPSA (Ų)cLogPHydrogen Bond Donors (HBD)
Sulfonamide Analogue429.584.72.62
Amide Analogue394.559.83.02
Amine Analogue380.548.63.22
Marketed CNS Drugs (Average)305592.81

Computational Mechanistic Studies of Azetidine Reactivity

The inherent ring strain of the azetidine ring makes it susceptible to various chemical reactions, particularly ring-opening reactions. rsc.org Computational chemistry, especially DFT calculations, is a powerful tool for investigating the mechanisms of these reactions, providing insights into transition states, reaction pathways, and factors that control selectivity. nih.govresearchgate.net

Computational studies have been used to understand the regioselectivity of nucleophilic ring-opening of azetidinium ions. nih.govresearchgate.net By calculating the energies of different possible transition states, researchers can predict which carbon atom of the ring is more susceptible to nucleophilic attack. These calculations have shown that the outcome is governed by a combination of steric and electronic factors of the substituents on the ring. nih.gov

For example, DFT calculations were used to understand the opposite regioselectivity observed in the aminolysis of trans- and cis-epoxy amines to form azetidines, suggesting the coordinated metal catalyst played a key role. frontiersin.org Mechanistic studies have also been applied to more complex cascade reactions involving azetidines, helping to elucidate multi-step pathways that involve rearrangements and electrocyclizations. acs.org This fundamental understanding of reactivity is essential for developing new synthetic methods and for predicting the chemical stability of azetidine-containing molecules like 3-[4-(Boc-amino)phenoxy]azetidine under various conditions.

Future Directions and Emerging Research Avenues for Azetidine Chemistry

Exploration of Novel and Sustainable Synthetic Pathways for Highly Functionalized Azetidines

The synthesis of azetidines has traditionally been challenging, often requiring multi-step procedures. acs.orgnih.gov However, recent advancements are paving the way for more efficient, scalable, and environmentally friendly synthetic routes to access highly functionalized azetidines.

A significant area of development is the use of visible-light-mediated photocatalysis. For instance, the aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, has emerged as a powerful tool for azetidine (B1206935) synthesis. nih.govresearchgate.net Researchers have successfully employed iridium photocatalysts to facilitate this reaction under mild conditions, allowing for the synthesis of a broad range of functionalized azetidines from readily available precursors. rsc.orgresearchgate.net This method is characterized by its operational simplicity and wide substrate scope. rsc.orgresearchgate.net

Another promising approach involves strain-release-driven methodologies. The functionalization of highly strained 1-azabicyclobutanes offers a modular and programmable route to complex, stereopure azetidines. chemrxiv.org This strategy leverages the release of ring strain to drive the formation of diverse azetidine structures. nih.gov

Furthermore, the development of scalable and general methods for producing enantioenriched C2-substituted azetidines is a key focus. One such method utilizes chiral tert-butanesulfinamides to achieve high diastereoselectivity in a three-step process starting from inexpensive materials. acs.org This approach is notable for its scalability, a critical factor for applications in medicinal chemistry. acs.org

The table below summarizes some of the novel synthetic strategies for functionalized azetidines.

Synthetic Strategy Description Key Advantages Representative Reference(s)
Visible-Light-Mediated Aza Paternò-Büchi ReactionA [2+2] photocycloaddition between an imine and an alkene, often facilitated by an iridium photocatalyst.Mild reaction conditions, operational simplicity, broad substrate scope. rsc.orgresearchgate.net
Strain-Release Functionalization of 1-AzabicyclobutanesA modular approach utilizing the ring strain of 1-azabicyclobutanes to drive the synthesis of complex azetidines.Access to complex and stereopure azetidines. chemrxiv.orgnih.gov
Chiral Auxiliary-Mediated SynthesisUse of chiral auxiliaries, such as tert-butanesulfinamides, to control stereochemistry during azetidine ring formation.High diastereoselectivity, scalability, access to enantioenriched products. acs.org
Palladium-Catalyzed C(sp³)–H AminationIntramolecular cyclization to form the azetidine ring, showing excellent functional group tolerance.Good functional group tolerance. rsc.org

Advanced Applications of Azetidine Scaffolds in Chemical Biology and Target Validation

The unique structural and physicochemical properties of azetidines make them attractive scaffolds for applications in chemical biology and target validation. Their incorporation into bioactive molecules can lead to improved pharmacokinetic properties and metabolic stability. nih.gov

Azetidine-based scaffolds are being increasingly utilized in the development of lead-like libraries for drug discovery, particularly for targets in the central nervous system (CNS). acs.orgnih.govbroadinstitute.org The synthesis of diverse collections of fused, bridged, and spirocyclic azetidine ring systems allows for the exploration of new chemical space and the identification of novel therapeutic agents. nih.govbroadinstitute.orgresearchgate.net For example, a densely functionalized azetidine ring system has been diversified to generate a 1976-membered library of spirocyclic azetidines for CNS-focused screening. acs.orgbroadinstitute.orgresearchgate.net

In the context of target validation, azetidine-containing compounds are being developed as specific inhibitors for various biological targets. A notable example is the discovery of a novel azetidine scaffold for colony-stimulating factor-1 receptor (CSF-1R) Type II inhibitors. nih.gov Structure-based drug design and docking models were instrumental in identifying these potent and selective inhibitors. nih.gov The crystal structure of an azetidine compound in complex with CSF-1R confirmed that it binds to the "DFG-out" conformation of the protein, a hallmark of Type II inhibitors. nih.gov

Integration of Artificial Intelligence and Machine Learning in Azetidine Design and Synthesis

AI and ML algorithms are being employed for several key tasks in chemical synthesis:

Retrosynthetic Planning: AI-powered tools can propose synthetic routes for complex target molecules, including those containing the azetidine scaffold. mdpi.comnih.gov These programs analyze vast databases of chemical reactions to identify the most efficient and viable synthetic pathways.

Reaction Outcome Prediction: ML models can predict the products and yields of chemical reactions, helping chemists to prioritize experiments and avoid unproductive routes. mdpi.com

Automated Synthesis: The combination of AI-driven synthesis planning with robotic platforms enables the automated synthesis of molecules, significantly increasing the throughput of compound production. mdpi.com

By merging molecular design with synthesis planning, generative AI models can propose novel molecular structures that are not only predicted to be active but are also synthetically accessible. youtube.com This integrated approach ensures that the designed molecules can be practically synthesized, bridging the gap between computational design and experimental realization. youtube.com

Deeper Mechanistic Elucidation of Azetidine-Mediated Chemical and Biological Processes

A deeper understanding of the mechanisms underlying the synthesis and reactivity of azetidines is crucial for the rational design of new reactions and functional molecules. The strain-driven reactivity of the four-membered ring is a key aspect that governs its chemical behavior. rsc.orgrsc.org

Recent studies have focused on elucidating the mechanistic details of novel azetidine syntheses. For example, in the visible-light-mediated aza Paternò-Büchi reaction, mechanistic investigations have suggested that the reaction proceeds via triplet energy transfer from the photocatalyst to the oxime precursor. rsc.org Similarly, computational studies have been employed to understand the high regioselectivity observed in certain photocycloaddition reactions leading to azetidines. nih.gov

Development of Azetidine-Based Scaffolds for Expanding Chemical Space in Probe Discovery

The development of novel azetidine-based scaffolds is a key strategy for expanding the accessible chemical space for probe discovery. Diversity-oriented synthesis (DOS) approaches are being employed to generate libraries of complex and diverse molecules based on the azetidine core. nih.govresearchgate.net

By starting with a densely functionalized azetidine ring system, a wide variety of fused, bridged, and spirocyclic scaffolds can be accessed. acs.orgnih.govbroadinstitute.orgresearchgate.net These scaffolds can then be further elaborated to create large libraries of compounds for high-throughput screening. For instance, the synthesis and diversification of an azetidine ring system have led to the creation of a 1976-membered library of spirocyclic azetidines. acs.orgbroadinstitute.orgresearchgate.net

The in vitro physicochemical and pharmacokinetic properties of these library members are often evaluated to ensure their suitability for use as chemical probes and as starting points for drug discovery programs. acs.orgnih.govbroadinstitute.orgresearchgate.net This "CNS-focused" approach aims to pre-optimize compounds for properties such as solubility and cell permeability, increasing the likelihood of identifying high-quality probes. acs.orgnih.govbroadinstitute.org The development of such diverse and well-characterized azetidine-based libraries will undoubtedly fuel the discovery of new chemical probes to interrogate biological systems and validate new therapeutic targets.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.